
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime typically involves the reaction of acetaldehyde with O-(2-(1H-imidazol-1-yl)phenyl) hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or distillation are often necessary to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
- 1-(1H-Imidazol-2-yl)ethanone
- 2-(1H-Imidazol-1-yl)acetic acid
Comparison: this compound is unique due to its specific structure, which includes both an oxime and an imidazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-(1H-Imidazol-2-yl)ethanone lacks the oxime group, which may result in different reactivity and biological activity. Similarly, 2-(1H-Imidazol-1-yl)acetic acid has a carboxylic acid group instead of an oxime, leading to variations in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(E)-N-(2-imidazol-1-ylphenoxy)ethanimine |
InChI |
InChI=1S/C11H11N3O/c1-2-13-15-11-6-4-3-5-10(11)14-8-7-12-9-14/h2-9H,1H3/b13-2+ |
InChI-Schlüssel |
NEROCWKEVNOXKD-XNJYKOPJSA-N |
Isomerische SMILES |
C/C=N/OC1=CC=CC=C1N2C=CN=C2 |
Kanonische SMILES |
CC=NOC1=CC=CC=C1N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


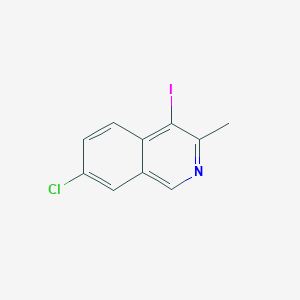
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
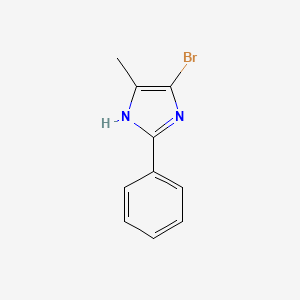

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

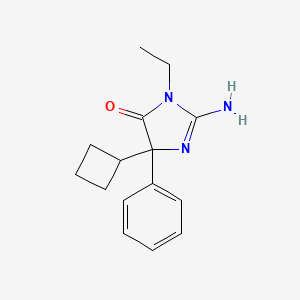
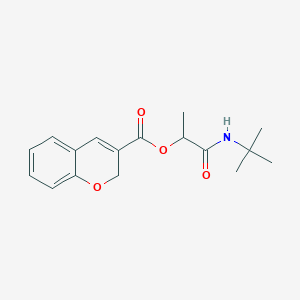
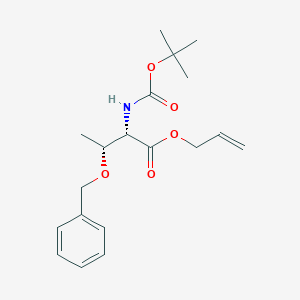
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
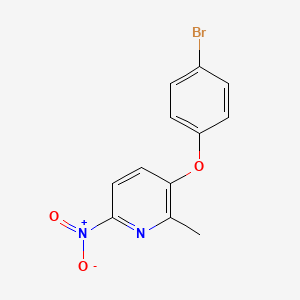
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
